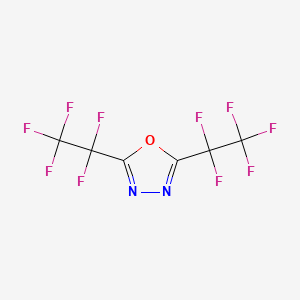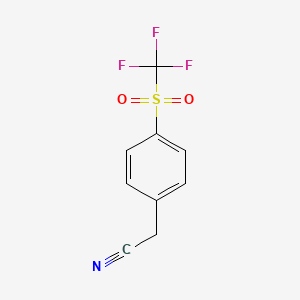
2-(3-fluorophenoxy)-N'-hydroxyethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluorophenoxy)-N’-hydroxyethanimidamide is an organic compound that features a fluorophenoxy group attached to an ethanimidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenoxy)-N’-hydroxyethanimidamide typically involves the reaction of 3-fluorophenol with an appropriate ethanimidamide precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the 3-fluorophenol, followed by nucleophilic substitution with an ethanimidamide derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-fluorophenoxy)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine or other reduced forms.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-fluorophenoxy)-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(3-fluorophenoxy)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, while the hydroxyethanimidamide moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chloro-3-fluorophenoxy)-N’-hydroxyethanimidamide
- 2-(3-chloro-4-fluorophenoxy)-N’-hydroxyethanimidamide
- 2-(3-fluorophenoxy)-N’-hydroxypropanimidamide
Uniqueness
2-(3-fluorophenoxy)-N’-hydroxyethanimidamide is unique due to the specific positioning of the fluorine atom on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
1016865-07-8 |
|---|---|
Molekularformel |
C8H9FN2O2 |
Molekulargewicht |
184.17 g/mol |
IUPAC-Name |
2-(3-fluorophenoxy)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9FN2O2/c9-6-2-1-3-7(4-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
InChI-Schlüssel |
NZJDZIWQBQVBEZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)OCC(=NO)N |
Isomerische SMILES |
C1=CC(=CC(=C1)F)OC/C(=N/O)/N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)OCC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6332732.png)
![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)
![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)



